molecular formula C7H7NO3S B8728249 Methyl 3-oxo-3-(1,3-thiazol-2-yl)propanoate

Methyl 3-oxo-3-(1,3-thiazol-2-yl)propanoate

Cat. No. B8728249
M. Wt: 185.20 g/mol
InChI Key: RWDSLNJXQVGSII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3-oxo-3-(1,3-thiazol-2-yl)propanoate is a useful research compound. Its molecular formula is C7H7NO3S and its molecular weight is 185.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl 3-oxo-3-(1,3-thiazol-2-yl)propanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 3-oxo-3-(1,3-thiazol-2-yl)propanoate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C7H7NO3S

Molecular Weight

185.20 g/mol

IUPAC Name

methyl 3-oxo-3-(1,3-thiazol-2-yl)propanoate

InChI

InChI=1S/C7H7NO3S/c1-11-6(10)4-5(9)7-8-2-3-12-7/h2-3H,4H2,1H3

InChI Key

RWDSLNJXQVGSII-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC(=O)C1=NC=CS1

Origin of Product

United States

Synthesis routes and methods

Procedure details

To 50 mL of a tetrahydrofuran solution containing 5.0 g of 1-(1,3-thiazol-2-yl)ethanone, 6.3 mL of dimethyl carbonate and 3.0 g of 60% sodium hydride were added at 10° C. The temperature of the reaction mixture was increased to room temperature, and the mixture was stirred for 16 hours. Thereto was further added 0.75 g of 60% sodium hydride, and the mixture was stirred for 4 hours. Water and ethyl acetate were then added thereto, and the reaction mixture was adjusted to pH 3.0 with 6 mol/L hydrochloric acid. The organic layer was separated, and the aqueous layer was extracted with ethyl acetate. The organic layer and the extract were combined, the resultant solution was washed with an aqueous saturated sodium chloride solution and dried over anhydrous magnesium sulfate, and the solvent was removed under reduced pressure. The residue thus obtained was purified by silica gel column chromatography [eluent; hexane:ethyl acetate=5:1] to obtain 2.3 g of a yellow oily substance, methyl 3-oxo-3-(1,3-thiazol-2-yl)propionate.
Quantity
0.75 g
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reactant
Reaction Step One
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Quantity
0 (± 1) mol
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5 g
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6.3 mL
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3 g
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reactant
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50 mL
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solvent
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